Pyrene-1-carbonyl cyanide
Overview
Description
Pyrene-1-Carbonyl Cyanide is a chemical compound with the formula C18H9NO . It is used for fluorescent labeling of hydroxy groups . The molecular weight of this compound is 255.27 .
Chemical Reactions Analysis
Pyrene-1-Carbonyl Cyanide can react with other compounds in certain conditions. For example, carnitine chloride is derivatized by reaction with Pyrene-1-Carbonyl Cyanide (PCC) in dimethyl sulphoxide . The PCC derivative of carnitine is then used for quantitative HPLC analysis on a cation-exchange column with fluorescence detection .Physical And Chemical Properties Analysis
Pyrene-1-Carbonyl Cyanide has a melting point of 195 202°C . It is used for fluorescent labeling of hydroxy groups . The molecular weight of this compound is 255.27 .Scientific Research Applications
Fluorescent Chemosensors for Cyanide : Pyrene derivatives have been employed as fluorescent chemosensors for detecting cyanide. These sensors show a significant fluorescence enhancement in the presence of cyanide, indicating their potential for sensitive and selective detection of this ion in various environments (Wang, Xu, Liu, & Wang, 2013).
Selective Detection of Biological Molecules : Pyrene-based probes have been developed for the selective detection of cysteine over other bio-thiols in living cells. These probes offer a promising approach for the study of biological systems and the detection of specific molecules within them (Rani & John, 2016).
Photoreduction and Photosubstitution Reactions : Studies on pyrene and its halogenated derivatives have revealed that they undergo photoreduction and photosubstitution reactions. These reactions have implications in organic synthesis and the study of reaction mechanisms (Tintel, Rietmeyer, & Cornelisse, 2010).
Block Copolymer Micelles : Pyrene derivatives have been used to enhance the properties of block copolymer micelles. These micelles have applications in drug delivery and nanotechnology, where the properties of pyrene can be leveraged for improved performance (Jule, Yamamoto, Thouvenin, Nagasaki, & Kataoka, 2004).
Cyanide Detection in Environmental Samples : Pyrene derivatives have been employed as sensors for detecting cyanide ions in natural sources. This application is particularly important for environmental monitoring and safety (Shankar, Jayaram, & Ramaiah, 2014).
Organic Electronics : Pyrene derivatives have been used in the synthesis of organic dyes for solar cell applications. Their unique electronic properties make them suitable for use in electronic devices (Yu et al., 2013).
Safety And Hazards
Future Directions
Pyrene and its derivatives, including Pyrene-1-Carbonyl Cyanide, have gained significant interest in various branches of chemical sciences, including organic chemistry, chemical biology, supramolecular sciences, and material sciences . High contrast stimuli-responsive luminescence has been achieved through a simple introduction of an ester group to a pyrene skeleton and a series of stimuli-responsive materials based on pyrene-1-carboxylic esters were efficiently developed . The future directions of Pyrene-1-Carbonyl Cyanide research could involve further exploration of these properties and applications.
properties
IUPAC Name |
pyrene-1-carbonyl cyanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9NO/c19-10-16(20)14-8-6-13-5-4-11-2-1-3-12-7-9-15(14)18(13)17(11)12/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLVIFYLZSQPBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30924902 | |
Record name | Pyrene-1-carbonyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30924902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrene-1-carbonyl cyanide | |
CAS RN |
124679-13-6 | |
Record name | Pyrene-1-carbonylcyanide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124679136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrene-1-carbonyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30924902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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